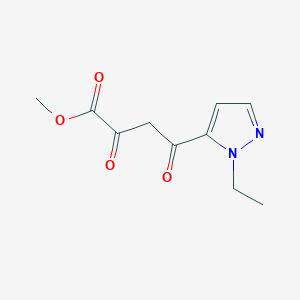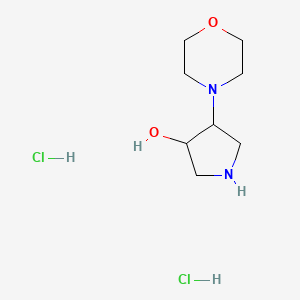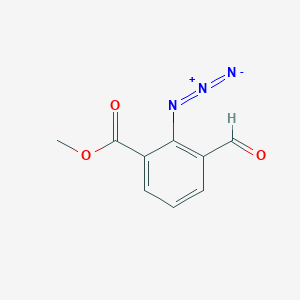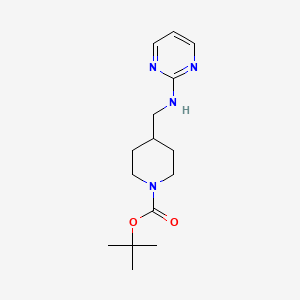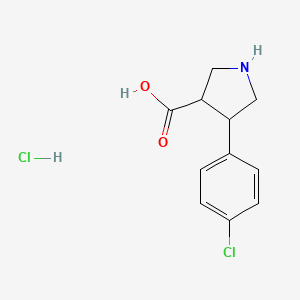![molecular formula C11H13F3N2 B11722851 2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11722851.png)
2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine is a compound that features a pyridine ring substituted with a trifluoromethyl group, a pyrrolidine ring, and a methyl group. The presence of these functional groups makes it an interesting compound for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of radical trifluoromethylation, which is a process that introduces the trifluoromethyl group into the pyridine ring . The reaction conditions often require the use of specific catalysts and reagents to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl and pyrrolidine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl and pyrrolidine groups on biological systems.
Medicine: The compound’s potential medicinal properties are of interest for drug discovery and development. It may serve as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the pyrrolidine ring can influence its overall three-dimensional structure and reactivity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with trifluoromethyl and pyrrolidine groups. Examples include:
- 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine
- Trifluoromethyl ketones
Uniqueness
What sets 2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine apart is the specific arrangement of its functional groups, which can lead to unique chemical and biological properties. The combination of the trifluoromethyl group and the pyrrolidine ring in the pyridine scaffold provides a distinct profile that can be leveraged in various applications .
Properties
Molecular Formula |
C11H13F3N2 |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H13F3N2/c1-7-8(9-3-2-6-15-9)4-5-10(16-7)11(12,13)14/h4-5,9,15H,2-3,6H2,1H3/t9-/m1/s1 |
InChI Key |
DQZXMYZOJCUPGQ-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)[C@H]2CCCN2 |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


